Methanopterin

Description

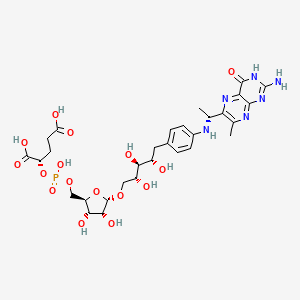

Structure

2D Structure

Properties

CAS No. |

79484-89-2 |

|---|---|

Molecular Formula |

C30H41N6O16P |

Molecular Weight |

772.7 g/mol |

IUPAC Name |

(2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid |

InChI |

InChI=1S/C30H41N6O16P/c1-12(21-13(2)33-26-22(34-21)27(44)36-30(31)35-26)32-15-5-3-14(4-6-15)9-16(37)23(41)17(38)10-49-29-25(43)24(42)19(51-29)11-50-53(47,48)52-18(28(45)46)7-8-20(39)40/h3-6,12,16-19,23-25,29,32,37-38,41-43H,7-11H2,1-2H3,(H,39,40)(H,45,46)(H,47,48)(H3,31,33,35,36,44)/t12-,16+,17-,18+,19-,23+,24-,25-,29+/m1/s1 |

InChI Key |

ZHAHWVAVMXKKOA-NKRFXTRVSA-N |

Isomeric SMILES |

CC1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H](C)NC3=CC=C(C=C3)C[C@@H]([C@@H]([C@@H](CO[C@@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O[C@@H](CCC(=O)O)C(=O)O)O)O)O)O)O |

Canonical SMILES |

CC1=C(N=C2C(=O)NC(=NC2=N1)N)C(C)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Methanopterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methanopterin (MPT) is a crucial C1 carrier coenzyme in the metabolism of methanogenic archaea.[1] Its structural and functional similarity to folic acid, despite key differences, makes it a fascinating subject for research and a potential target for antimicrobial drug development aimed at inhibiting methanogenesis. This guide provides an in-depth look at the chemical structure of this compound, supported by quantitative data, detailed experimental protocols for its study, and visualizations of its biosynthesis and analytical workflows.

Core Chemical Structure

This compound is a complex molecule composed of three main structural components linked together: a pterin (B48896) moiety, a unique side chain, and a terminal α-hydroxyglutaric acid group.[2]

-

Pterin Moiety: The core is a 2-amino-4-hydroxy-7-methyl-6-pteridinyl group. This substituted pterin ring is the site of C1 carrier activity, analogous to the pterin ring in folic acid.

-

Side Chain: Attached to the pterin ring is a complex side chain consisting of an ethyl group, an aniline (B41778) derivative, a ribityl group, a ribofuranosyl group, and a phosphate (B84403) bridge. Specifically, it is identified as N-[1'-(2"-amino-4"-hydroxy-7"-methyl-6"-pteridinyl)ethyl]-4-[2',3',4',5'-tetrahydroxypent-1'-yl(5'→1")O-α-ribofuranosyl-5"-phosphoric acid]aniline.[3]

-

α-Hydroxyglutaric Acid: The phosphate group is esterified with α-hydroxyglutaric acid.[3]

The complete chemical structure is systematically named (2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid.

Physicochemical and Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₁N₆O₁₆P | PubChem[3] |

| Molecular Weight | 772.7 g/mol | PubChem[3] |

| Exact Mass | 772.23166624 Da | PubChem[3] |

| IUPAC Name | (2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid | PubChem[3] |

| CAS Number | 79484-89-2 | PubChem[3] |

| Molar Absorption Coefficient | 7.4 mM⁻¹ cm⁻¹ at 342 nm (pH 7.0) | Eur J Biochem[3] |

Experimental Protocols

Isolation and Purification of this compound from Methanobacterium thermoautotrophicum

This protocol is adapted from methodologies described for the extraction of pterins from methanogenic archaea.

I. Cell Lysis and Extraction:

-

Harvest frozen cells (e.g., 20 g) and suspend them in 50% aqueous acetone.

-

Stir the suspension for 30 minutes at 4°C in the dark to extract small molecules including this compound.

-

Centrifuge the suspension to pellet cell debris.

-

Collect the supernatant. Repeat the extraction process on the cell pellet until the supernatant is colorless and non-fluorescent (approximately 6 times).

-

Combine all supernatant fractions and concentrate to dryness under reduced pressure.

II. Anion Exchange Chromatography:

-

Dissolve the dried residue in water.

-

Load the solution onto a QAE Sephadex A-25 column (HCO₃⁻ form).

-

Elute the column with a linear gradient of ammonium (B1175870) bicarbonate (0-1.5 M).

-

Monitor the eluate for fractions containing this compound, which typically elutes at a salt concentration of around 1.1 M.

-

Pool the this compound-containing fractions and concentrate to dryness under reduced pressure.

III. Preparative High-Performance Liquid Chromatography (HPLC):

-

Dissolve the residue from the previous step in a minimal amount of water.

-

Inject aliquots of the solution onto a preparative reversed-phase HPLC column (e.g., Lichrosorb RP18).

-

Elute the column with a mobile phase of 30 mM formic acid in 25% methanol.

-

Monitor the elution photometrically at 340 nm.

-

Collect the fractions corresponding to the this compound peak.

-

Pool the purified fractions and concentrate to dryness under reduced pressure to obtain purified this compound.

Structural Elucidation by 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structure of this compound was elucidated using various 2D NMR techniques. The following outlines a general workflow for such an analysis.

I. Sample Preparation:

-

Dissolve a purified sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to a high-quality NMR tube.

II. Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities, and integrations of all proton signals.

-

¹H-¹H COSY (Correlation Spectroscopy): Perform a COSY experiment to identify protons that are spin-spin coupled (typically through 2-4 bonds). This helps in assembling molecular fragments by connecting neighboring protons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded proton and carbon atoms. This allows for the assignment of carbon signals based on the already assigned proton signals.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to observe correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is crucial for connecting the molecular fragments identified from COSY and HSQC to build the complete carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be performed to identify protons that are close in space, providing information about the molecule's three-dimensional conformation.

III. Spectral Interpretation:

-

Assign the proton signals in the ¹H NMR spectrum based on their chemical shifts and coupling patterns.

-

Use the cross-peaks in the COSY spectrum to establish proton-proton connectivity within spin systems.

-

Use the HSQC spectrum to assign the chemical shifts of the carbons directly attached to the assigned protons.

-

Utilize the long-range correlations in the HMBC spectrum to connect the different spin systems and functional groups, ultimately assembling the entire molecular structure.

-

Confirm the stereochemistry and spatial arrangement of substituents using NOESY data.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the analytical separation and quantification of pterins, which can be optimized for this compound.

I. Instrumentation and Columns:

-

An HPLC system equipped with a UV or fluorescence detector.

-

A C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

II. Mobile Phase and Gradient:

-

Mobile Phase A: 50 mM sodium dihydrogen phosphate buffer.

-

Mobile Phase B: Acetonitrile (B52724).

-

Gradient: A linear gradient elution can be employed, for example, starting with a low percentage of acetonitrile and increasing it over time to elute compounds of varying polarity. A typical gradient might run from 5% to 50% acetonitrile over 20 minutes.

III. Detection:

-

UV Detection: Monitor the column effluent at a wavelength where this compound has a strong absorbance, such as 340 nm.

-

Fluorescence Detection: For enhanced sensitivity and selectivity, a fluorescence detector can be used with an excitation wavelength of approximately 356 nm and an emission wavelength of around 450 nm.

IV. Quantification:

-

Prepare a series of standard solutions of purified this compound of known concentrations.

-

Inject the standards onto the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Prepare the unknown samples by appropriate extraction and dilution.

-

Inject the prepared samples and determine the peak area for this compound.

-

Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizing this compound's World

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex, multi-step pathway involving several key precursors and enzymatic reactions. The following diagram illustrates the major steps in the formation of the this compound backbone.

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines the logical workflow for the isolation, purification, and structural characterization of this compound from a biological source.

Caption: Workflow for this compound isolation and characterization.

References

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Methanopterin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanopterin, a unique pterin (B48896) derivative, is a central C1 carrier coenzyme in methanogenic archaea, playing a role analogous to tetrahydrofolate in other domains of life. Its discovery and characterization have been pivotal in understanding the biochemistry of methanogenesis, a process with significant environmental and biotechnological implications. This technical guide provides a comprehensive overview of the history of this compound's discovery, detailed protocols for its isolation from native sources, a compilation of its physicochemical and biochemical properties, and an exploration of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in microbiology, enzymology, and drug development who are interested in the unique metabolic pathways of archaea.

Discovery and History

The journey to understanding this compound began with investigations into the unique biochemistry of methanogenic archaea. In the late 1970s and early 1980s, researchers studying Methanobacterium thermoautotrophicum identified a number of novel coenzymes involved in the reduction of carbon dioxide to methane. Among these was a fluorescent compound, initially designated as "yellow fluorescent compound" (YFC), which was observed to be a metabolic precursor to a key C1 carrier.

Subsequent research led to the isolation and structural elucidation of this C1 carrier, which was named this compound. The structure was determined to be a complex pterin derivative, distinct from the well-known folic acid. This discovery was significant as it highlighted a fundamental difference in the C1 metabolism of archaea compared to bacteria and eukaryotes. The elucidation of this compound's structure was a collaborative effort involving various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry.

Experimental Protocols

Isolation of this compound from Methanobacterium thermoautotrophicum

The following protocol is adapted from the work of Eisenreich and Bacher (1994) and provides a robust method for the purification of this compound.

Materials:

-

Frozen cells of Methanobacterium thermoautotrophicum

-

Aqueous acetone (B3395972) (50%)

-

QAE Sephadex A-25

-

Ammonium (B1175870) bicarbonate

-

Deionized water

-

Centrifuge and appropriate tubes

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Cell Lysis and Extraction:

-

Suspend 20 g of frozen M. thermoautotrophicum cells in 50% aqueous acetone.

-

Stir the suspension for 30 minutes at 4°C in the dark.

-

Centrifuge the suspension to pellet the cell debris.

-

Collect the supernatant and repeat the extraction of the pellet with 50% aqueous acetone until the supernatant is colorless and non-fluorescent (approximately 6 times).

-

Combine all the supernatants.

-

-

Concentration:

-

Concentrate the pooled supernatants to dryness under reduced pressure using a rotary evaporator.

-

-

Anion Exchange Chromatography:

-

Dissolve the dried residue in deionized water.

-

Load the dissolved sample onto a QAE Sephadex A-25 column (3 x 41 cm) pre-equilibrated with deionized water (HCO3- form).

-

Elute the column with a linear gradient of 0 to 1.5 M ammonium bicarbonate (total volume, 2 L).

-

Monitor the column effluent for fluorescence to detect the this compound-containing fractions. This compound typically elutes at a salt concentration of approximately 1.1 M.

-

-

Desalting and Final Concentration:

-

Pool the fractions containing this compound.

-

Concentrate the pooled fractions to dryness under reduced pressure to remove the ammonium bicarbonate.

-

Dissolve the final residue in a minimal volume of deionized water for storage or further analysis.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the quantification of this compound and its derivatives.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

-

Detection: Fluorescence detection is highly sensitive for pterin compounds. Excitation and emission wavelengths should be optimized for this compound (e.g., excitation around 360 nm and emission around 450 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of purified this compound.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₁N₆O₁₆P | [1] |

| Molecular Weight | 772.65 g/mol | [1] |

1H and 13C NMR Chemical Shifts for the Pterin Moiety of this compound

The following data is from the structural elucidation work on this compound. Note that these shifts are for the pterin core and may vary slightly depending on the solvent and instrument used.

| Atom Number | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 2 | 160.1 | - |

| 4 | 167.3 | - |

| 4a | 131.2 | - |

| 6 | 152.1 | - |

| 7 | 158.2 | - |

| 8a | 150.8 | - |

| 9 | 19.8 | 2.55 (s) |

| 10 | 54.1 | 4.65 (q, J=6.9 Hz) |

| 11 | 14.9 | 1.55 (d, J=6.9 Hz) |

Data adapted from a PhD thesis on the structure and function of this compound.[2]

Inhibition of this compound Biosynthesis

The enzyme 4-(β-D-ribofuranosyl)aminobenzene-5'-phosphate (RFA-P) synthase, which catalyzes the first committed step in this compound biosynthesis, is a target for inhibitors of methanogenesis.

| Inhibitor (N-substituted p-aminobenzoic acid derivatives) | Ki (µM) |

| 4-(Methylamino)benzoic acid | 145 |

| 4-(Ethylamino)benzoic acid | 65 |

| 4-(n-Propylamino)benzoic acid | 18 |

| 4-(Isopropylamino)benzoic acid | 15 |

| 4-(n-Butylamino)benzoic acid | 25 |

| 4-(Isobutylamino)benzoic acid | 12 |

| 4-(sec-Butylamino)benzoic acid | 22 |

| 4-(Allylamino)benzoic acid | 35 |

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Simplified Biosynthetic Pathway of this compound

Caption: Simplified overview of the this compound biosynthetic pathway.

Conclusion

The discovery and ongoing study of this compound continue to provide valuable insights into the metabolic diversity of life. The unique structure and biosynthetic pathway of this coenzyme not only underscore the evolutionary divergence of archaea but also present potential targets for the development of specific inhibitors of methanogenesis. Such inhibitors could have significant applications in mitigating greenhouse gas emissions from agriculture and in other biotechnological contexts. This guide serves as a foundational resource for researchers aiming to explore the fascinating world of this compound and its role in microbial metabolism.

References

The Central Role of Methanopterin in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (C1) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of key cellular components, including nucleotides, amino acids, and vitamins. In many microorganisms, particularly in archaea and some bacteria, the pterin (B48896) derivative methanopterin (MPT) and its reduced form, tetrahydrothis compound (H4MPT), play a pivotal role as a C1 carrier, analogous to the function of tetrahydrofolate (H4F) in other domains of life. This technical guide provides an in-depth exploration of the role of this compound in C1 metabolism, with a focus on its biochemical pathways, enzymatic reactions, and the experimental methodologies used for its study. This information is critical for researchers investigating microbial metabolism, and for drug development professionals targeting pathways unique to methanogens and other MPT-utilizing organisms.

This compound: Structure and Function

This compound is a unique coenzyme distinguished from folate by the presence of methyl groups on its pterin ring and a more complex side chain. Its fully reduced form, H4MPT, is the active C1 carrier. The structural differences between H4MPT and H4F contribute to their distinct redox properties and the specificities of the enzymes that utilize them.[1]

The this compound-Dependent C1 Transfer Pathway

The H4MPT-dependent pathway is a central route for both the oxidation of C1 compounds to CO2 and the reduction of CO2 to methane (B114726) (methanogenesis). This pathway involves a series of enzymatic steps where a C1 unit at different oxidation states is transferred and transformed while attached to H4MPT.

Key Enzymatic Steps:

-

Formaldehyde (B43269) Activation: The pathway is often initiated by the condensation of formaldehyde with H4MPT to form 5,10-methylene-H4MPT. This reaction is catalyzed by the formaldehyde-activating enzyme (Fae) .[2] In some organisms, this step is crucial for formaldehyde detoxification and assimilation.[2][3]

-

Oxidation to Methenyl-H4MPT: Methylene-H4MPT is then oxidized to 5,10-methenyl-H4MPT+ by methylene-H4MPT dehydrogenase (Mtd) .

-

Hydrolysis to Formyl-H4MPT: The methenyl intermediate is subsequently hydrolyzed to 5-formyl-H4MPT by methenyl-H4MPT cyclohydrolase (Mch) .[4]

-

Transfer to Methanofuran: The formyl group is then transferred from H4MPT to another coenzyme, methanofuran, a reaction catalyzed by formylmethanofuran:tetrahydrothis compound formyltransferase (Ftr) .

This series of reactions can proceed in the reverse direction during methanogenesis from CO2.

Quantitative Data on Key Enzymes

The efficiency and regulation of the this compound pathway are dictated by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for key enzymes in this pathway.

| Enzyme | Organism | Substrate(s) | Km | Vmax | Reference |

| Formaldehyde-activating enzyme (Fae) | Methanosarcina barkeri | Formaldehyde | 0.1 mM | 13 U/mg | [2] |

| H4MPT | 30 µM | [2] | |||

| β-RFAP Synthase | Methanothermobacter thermautotrophicus | p-Aminobenzoic acid (pABA) | 3.9 mM | Not Reported | [5] |

| Phosphoribosyl pyrophosphate (PRPP) | Not Reported | Not Reported | [5] |

Note: 1 U = 1 µmol of product formed per minute.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process that represents a potential target for antimicrobial drug development, particularly against methanogenic archaea. A key committed step is the formation of β-ribofuranosylaminobenzene 5'-phosphate (β-RFAP) from p-aminobenzoic acid (pABA) and phosphoribosyl pyrophosphate (PRPP), catalyzed by β-RFAP synthase .

Caption: Simplified pathway of this compound biosynthesis.

C1 Transfer Pathway on H4MPT

The central pathway for one-carbon transfers on tetrahydrothis compound involves a series of enzymatic conversions that are critical for both catabolic and anabolic processes in methanogens and methylotrophs.

Caption: Key steps in the H4MPT-dependent C1 transfer pathway.

Experimental Workflow: Enzyme Activity Assay

A common experimental workflow for determining the activity of an enzyme in the this compound pathway involves substrate incubation, reaction quenching, and product detection, often via spectrophotometry.

Caption: General workflow for an enzyme activity assay.

Experimental Protocols

Assay for β-RFAP Synthase Activity

This protocol is adapted from methods used to characterize β-RFAP synthase from thermophilic archaea.

Materials:

-

PIPES buffer (100 mM, pH 7.0)

-

MgCl2 (8 mM)

-

Dithiothreitol (DTT, 2 mM)

-

p-Aminobenzoic acid (pABA, 12 mM)

-

Phosphoribosyl pyrophosphate (PRPP, 8.3 mM)

-

Purified or partially purified β-RFAP synthase

-

2-mL glass vials with septa

-

Nitrogen gas supply

-

Ice bath

-

Reagents for azo dye formation (for colorimetric detection)

Procedure:

-

Prepare the reaction mixture by combining PIPES buffer, MgCl2, and DTT in a 2-mL glass vial.

-

Seal the vial with a septum and make the contents anaerobic by flushing with nitrogen gas.

-

Add the pABA and PRPP substrates to the reaction mixture.

-

Initiate the reaction by adding a known amount of the β-RFAP synthase enzyme solution.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 70°C for the enzyme from Archaeoglobus fulgidus).

-

Terminate the reaction at various time points by placing the vial on ice and adjusting the pH to 3.6.

-

The product, β-RFAP, can be converted to an azo dye derivative for colorimetric quantification, as described in the literature.

-

Measure the absorbance at the appropriate wavelength and calculate the enzyme activity based on a standard curve.

Assay for Formaldehyde-Activating Enzyme (Fae) Activity

This protocol is based on the characterization of Fae from Methylobacterium extorquens AM1.[3]

Materials:

-

Tricine-KOH buffer (50 mM, pH 8.0)

-

MgCl2 (30 mM)

-

Tetrahydrothis compound (H4MPT, 50 µM)

-

Formaldehyde (1.6 mM)

-

Purified Fae

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the standard assay mixture containing Tricine-KOH buffer, MgCl2, and H4MPT in a cuvette.

-

Place the cuvette in a spectrophotometer set to 30°C.

-

Add the purified Fae enzyme to the mixture.

-

Start the reaction by adding formaldehyde.

-

Monitor the formation of methylene-H4MPT by measuring the increase in absorbance at 250 nm.

-

Calculate the enzyme activity using the molar extinction coefficient for methylene-H4MPT (Δε250 = 8.5 mM⁻¹ cm⁻¹), subtracting the rate of the spontaneous, non-enzymatic reaction.[3]

General Protocol for Purification of Recombinant this compound Pathway Enzymes

This is a generalized protocol for the expression and purification of recombinant enzymes from the this compound pathway, which are often expressed in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target enzyme.

-

Luria-Bertani (LB) broth with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Lysis buffer (e.g., containing Tris-HCl, NaCl, DTT, and protease inhibitors).

-

Sonication or French press for cell lysis.

-

Centrifuge.

-

Chromatography system (e.g., FPLC) and columns (e.g., Ni-NTA for His-tagged proteins, ion-exchange, size-exclusion).

-

SDS-PAGE equipment and reagents for purity analysis.

Procedure:

-

Expression: Grow the transformed E. coli in LB broth at 37°C to an OD600 of 0.5-0.8. Induce protein expression with IPTG and continue incubation, possibly at a lower temperature (e.g., 18-30°C) overnight to improve protein solubility.

-

Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. The soluble protein fraction in the supernatant contains the target enzyme.

-

Purification:

-

Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), use an appropriate affinity column (e.g., Ni-NTA) as the first purification step.

-

Ion-Exchange Chromatography: Further purify the protein based on its charge using an ion-exchange column (anion or cation exchange).

-

Size-Exclusion Chromatography: As a final polishing step, separate the protein based on size using a size-exclusion column. This also allows for buffer exchange.

-

-

Purity Analysis: Analyze the purity of the final protein preparation using SDS-PAGE.

-

Storage: Store the purified enzyme in a suitable buffer at -80°C.

Conclusion

This compound-dependent one-carbon metabolism is a vital and fascinating area of microbiology. The unique enzymes and pathways involved offer a rich field for basic research and are promising targets for the development of novel antimicrobial agents, particularly for controlling methanogenesis. The detailed understanding of the biochemistry, kinetics, and experimental methodologies presented in this guide serves as a valuable resource for researchers and drug developers working to unravel the complexities of this essential metabolic network.

References

- 1. ijarmt.com [ijarmt.com]

- 2. MCAT Enzyme Kinetics: Km and Vmax Explained [inspiraadvantage.com]

- 3. Methenyl-tetrahydrothis compound cyclohydrolase in cell extracts of Methanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 5. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

The Methanopterin Biosynthesis Pathway in Archaea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanopterin (MPT) and its reduced form, tetrahydrothis compound (H4MPT), are central C1 carriers in methanogenic archaea, analogous to the role of folate in bacteria and eukaryotes. This coenzyme is essential for methanogenesis, the primary metabolic pathway for energy conservation in these organisms, and for various one-carbon transformations.[1] The biosynthesis of this complex molecule involves a unique convergence of pterin (B48896) chemistry, sugar modifications, and aromatic compound metabolism, presenting a distinct pathway with enzymes that are largely absent in bacteria and eukaryotes. This makes the this compound biosynthesis pathway a promising target for the development of specific inhibitors aimed at controlling methanogen populations, for instance, to mitigate methane (B114726) emissions from ruminants or modulate the human gut microbiome.[2] This guide provides an in-depth overview of the core biosynthetic pathway, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular processes.

The Core Biosynthetic Pathway

The biosynthesis of tetrahydrothis compound is a complex, multi-stage process that can be divided into three main parts: the synthesis of the pterin core, the formation of the side chain, and the subsequent joining, modification, and reduction to the active coenzyme. While the general scheme has been established, many enzymes in the later stages of the pathway remain to be definitively identified.[3]

Stage 1: Synthesis of the Pterin Moiety

The pathway begins with Guanosine-5'-triphosphate (GTP), the universal precursor for pterins.[4][5] In archaea, the conversion of GTP to the key intermediate, 6-hydroxymethyl-7,8-dihydropterin (B3263101) diphosphate (B83284) (6-HMDHP-PP), follows a distinct route compared to the canonical folate pathway in bacteria.

The known enzymatic steps are:

-

GTP Cyclohydrolase IB (MptA): This Fe(II)-dependent enzyme catalyzes the conversion of GTP to 7,8-dihydro-D-neopterin 2',3'-cyclic phosphate (B84403).[6] This is the first committed step in pterin synthesis within this pathway.

-

Cyclic Phosphodiesterase (MptB): In organisms like Methanocaldococcus jannaschii, MptB cleaves the cyclic phosphate to yield a mixture of 7,8-dihydroneopterin (B1664191) 2'- and 3'-monophosphates.[1]

-

Phosphatase (Unidentified): A yet-to-be-identified phosphatase removes the monophosphate to produce 7,8-dihydroneopterin (H2-neopterin).

-

7,8-Dihydroneopterin Aldolase (MptD): This enzyme, a member of the COG2098 protein family, catalyzes the removal of a three-carbon side chain from H2-neopterin to form 6-hydroxymethyl-7,8-dihydropterin (6-HMDHP).[1][7]

-

6-Hydroxymethyl-7,8-dihydropterin Diphosphokinase (MptE): MptE, from the COG1634 family, diphosphorylates 6-HMDHP using ATP to yield the final pterin precursor, 6-HMDHP-PP.[1][7]

Stage 2: Formation and Assembly of the Side Chain

The side chain originates from two key precursors: 4-aminobenzoic acid (pABA) and 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP).

The pathway proceeds as follows[8]:

-

β-RFA-P Synthase: This enzyme catalyzes the first committed step in the overall this compound pathway: the condensation of pABA with PRPP to produce 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (β-RFA-P), releasing CO2 and pyrophosphate.[2][5]

-

Condensation (Enzyme Unidentified): The β-RFA-P intermediate reacts with 6-HMDHP-PP (from Stage 1) to form 7,8-H2pterin-6-ylmethyl-4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate.

-

Reduction (Enzyme Unidentified): The ribofuranosyl moiety is reduced to a ribitol (B610474), yielding 7,8-H2pterin-6-ylmethyl-1-(4-aminophenyl)-1-deoxy-D-ribitol 5'-phosphate. This reaction is stimulated by FMN or the archaeal coenzyme F420.[8]

-

Dephosphorylation (Enzyme Unidentified): The 5'-phosphate is removed to create 7,8-H2pterin-6-ylmethyl-1-(4-aminophenyl)-1-deoxy-D-ribitol.

-

Second PRPP Addition (Enzyme Unidentified): A second molecule of PRPP condenses with the ribitol intermediate to form 7,8-H2pterin-6-ylmethyl-1-(4-aminophenyl)-1-deoxy-5-[1-α-D-ribofuranosyl 5-phosphate]-D-ribitol.

-

α-Hydroxyglutarate Addition (Enzyme Unidentified): In an ATP-dependent reaction, (S)-2-hydroxyglutaric acid is added to form demethylated dihydrothis compound (H2MPT). The enzyme MJ1425 has been shown to reduce α-ketoglutarate to (S)-hydroxyglutarate, suggesting its involvement in providing the substrate for this step.[9][10]

Stage 3: Final Maturation Steps

Two final modifications convert the demethylated H2MPT into the active coenzyme:

-

Methylation (Methyltransferase Unidentified): Two methyl groups are added to the pterin ring at the C7 and C9 positions. The methyl donor is S-adenosylmethionine (SAM).[11] The precise timing of these methylation events can differ between archaeal species.[11]

-

Reduction (Dihydrothis compound Reductase - Dmr): The final step is the reduction of the dihydropterin ring to its active tetrahydro form, catalyzed by dihydrothis compound reductase.[12] Archaea appear to use a distinct, F420-dependent reductase for this step, which is evolutionarily different from the NAD(P)H-dependent enzymes found in bacteria.[12]

Quantitative Data

Quantitative analysis of the this compound pathway is crucial for understanding its flux, identifying rate-limiting steps, and designing effective inhibitors. Data remains scarce for many enzymes in the pathway, but detailed kinetic studies have been performed on β-RFA-P synthase, the enzyme catalyzing the first committed step.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | KM | Vmax | KD | Notes |

| β-RFA-P Synthase | M. thermautotrophicus | pABA | 4.5 mM | 190 nmol/min/mg | 0.96 mM | Recombinant enzyme assayed at 70°C. KD determined by ITC.[13] |

| β-RFA-P Synthase | M. thermautotrophicus | PRPP | - | - | 2.1 mM | KD determined by ITC.[13] |

| DmrA (H2MPT Reductase) | M. extorquens AM1 | H2MPT | - | 2.8 µmol/min/mg | - | Bacterial homologue. Assayed at 30°C with NADPH.[12] |

Table 2: Inhibition Constants (Ki) for β-RFA-P Synthase

A variety of N-substituted pABA analogs have been synthesized and tested as competitive inhibitors of β-RFA-P synthase. These studies have indicated that the pABA binding site contains a large hydrophobic pocket near the amino group.[2][14]

| Inhibitor | Organism | Ki (µM) |

| 4-(Methylamino)benzoic acid | Methanogen | 145 |

| 4-(Ethylamino)benzoic acid | Methanogen | 75 |

| 4-(Propylamino)benzoic acid | Methanogen | 25 |

| 4-(Isopropylamino)benzoic acid | Methanogen | 15 |

| 4-(Butylamino)benzoic acid | Methanogen | 12 |

| 4-(Cyclopentylamino)benzoic acid | Methanogen | 1.5 |

| 4-[(2-Pyridylmethyl)amino]benzoic acid | Methanogen | 0.095 |

| 4-(2-Hydroxyethylamino)benzoic acid | Methanogen | 250 |

| Data sourced from Dumitru et al., 2003 via Applied and Environmental Microbiology.[14] |

Experimental Protocols

Protocol: Assay for β-RFA-P Synthase Activity

This protocol is adapted from methods used to characterize recombinant β-RFA-P synthase.[5][13] It relies on the detection of 14CO2 released from [carboxyl-14C]-pABA during its condensation with PRPP.

Materials:

-

Enzyme: Purified recombinant or partially purified β-RFA-P synthase.

-

Substrates: [carboxyl-14C]-pABA, 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP).

-

Buffer: 100 mM TES buffer, pH 4.8 (for A. fulgidus enzyme) or 70 mM PIPES, pH 6.8 (for M. thermautotrophicus enzyme).[5][13]

-

Cofactors: 25 mM MgCl2.

-

Quenching Solution: 1 M Citric Acid, pH 3.5.

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

Temperature-controlled incubator (e.g., 70°C).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture with a total volume of 0.25 mL. The final concentrations should be:

-

100 mM TES buffer (or other as appropriate)

-

25 mM MgCl2

-

10 mM PRPP

-

3 mM [carboxyl-14C]-pABA (ensure known specific activity)

-

-

Pre-incubation: Equilibrate the reaction mixture at the optimal temperature for the enzyme (e.g., 70°C for the A. fulgidus enzyme) for 5 minutes.

-

Initiation: Start the reaction by adding a known amount of enzyme (e.g., 0.04 mg of partially purified enzyme). Mix gently.

-

Incubation: Incubate the reaction for a set period during which the reaction rate is linear (e.g., 1 hour).

-

Quenching: Stop the reaction by adding 100 µL of 1 M citric acid, pH 3.5. This lowers the pH and denatures the enzyme. The acidic conditions also facilitate the release of any dissolved 14CO2 from the solution.

-

CO2 Removal: Leave the uncapped tubes in a fume hood for 1-2 hours to allow for the complete diffusion of the gaseous 14CO2 out of the reaction mixture.

-

Quantification: Add the remaining 350 µL of quenched reaction mixture to a scintillation vial containing an appropriate scintillation fluid.

-

Measurement: Measure the residual radioactivity in the reaction mixture using a liquid scintillation counter.

-

Calculation: The amount of product formed is proportional to the amount of 14CO2 released. This is calculated by subtracting the final radioactivity from the initial radioactivity (determined from a zero-time point control). Convert cpm to moles of product using the specific activity of the [14C]-pABA.

Protocol: Purification of Recombinant His-tagged Dihydrothis compound Reductase (Dmr)

This protocol is a generalized procedure for expressing and purifying a His-tagged recombinant enzyme from E. coli, based on methods described for DmrA and other archaeal enzymes.[12][15]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a pET vector containing the His-tagged dmr gene.

-

LB Broth with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Ni-NTA affinity chromatography resin.

-

Sonciator or French press.

-

Centrifuge capable of >10,000 x g.

Procedure:

-

Expression:

-

Inoculate a 50 mL starter culture of LB/antibiotic with a single colony and grow overnight at 37°C with shaking.

-

Use the starter culture to inoculate 1 L of LB/antibiotic and grow at 37°C until the OD600 reaches 0.5-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue to incubate for 4 hours at 37°C or overnight at a lower temperature (e.g., 18-30°C) to improve protein solubility.

-

-

Cell Lysis:

-

Harvest cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.

-

Lyse cells by sonication on ice (e.g., 6 cycles of 30s on, 30s off) or by passing through a French press.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris.

-

-

Affinity Purification:

-

Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer.

-

Load the clarified supernatant onto the equilibrated column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions.

-

-

Analysis and Storage:

-

Analyze the collected fractions by SDS-PAGE to assess purity.

-

Pool the purest fractions.

-

If necessary, perform buffer exchange into a suitable storage buffer (e.g., via dialysis or gel filtration).

-

Store the purified enzyme at -80°C.

-

Regulation of the Pathway

The regulation of this compound biosynthesis is a critical but poorly understood area. Unlike many biosynthetic pathways, clear evidence for feedback inhibition by the end-product (H4MPT) on early enzymes like β-RFA-P synthase has not been established.[16][17][18] Regulation is more likely to occur at the genetic level, with the expression of the biosynthetic genes being coordinated with the overall metabolic state of the cell, particularly the demand for methanogenesis. The genes for the pathway are often found clustered in the genome, suggesting they may be co-regulated as an operon, but specific regulatory proteins or mechanisms have yet to be characterized.[19][20] Further research in this area is essential for a complete understanding of methanogen metabolism.

References

- 1. Comparative Genomics Guided Discovery of Two Missing Archaeal Enzyme Families Involved in the Biosynthesis of the Pterin Moiety of Tetrahydrothis compound and Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting this compound biosynthesis to inhibit methanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry of Methane-Producing Archaea and Methylotrophic Bacteria - UNIVERSITY OF FLORIDA [portal.nifa.usda.gov]

- 5. Purification, Overproduction, and Partial Characterization of β-RFAP Synthase, a Key Enzyme in the this compound Biosynthesis Pathway† - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of an Fe(2+)-dependent archaeal-specific GTP cyclohydrolase, MptA, from Methanocaldococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative genomics guided discovery of two missing archaeal enzyme families involved in the biosynthesis of the pterin moiety of tetrahydrothis compound and tetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of an Archaeal 2-Hydroxy Acid Dehydrogenase Catalyzing Reactions Involved in Coenzyme Biosynthesis in Methanoarchaea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound biosynthesis: methylation of the biosynthetic intermediates [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical Characterization of a Dihydrothis compound Reductase Involved in Tetrahydrothis compound Biosynthesis in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification, kinetic characterization, and site-directed mutagenesis of Methanothermobacter thermautotrophicus RFAP Synthase Produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdanderson.org [mdanderson.org]

- 16. Characterization of a Feedback-Resistant Mevalonate Kinase from the Archaeon Methanosarcina mazei - PMC [pmc.ncbi.nlm.nih.gov]

- 17. byjus.com [byjus.com]

- 18. 8.4 Feedback Inhibition of Metabolic Pathways – College Biology I [slcc.pressbooks.pub]

- 19. researchgate.net [researchgate.net]

- 20. Characterization of the secondary metabolite biosynthetic gene clusters in archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Tetrahydromethanopterin in Methanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanogenesis, the biological production of methane (B114726), is a critical process in global carbon cycling and a key area of interest for biofuel production and climate change mitigation. Central to this metabolic pathway is the coenzyme tetrahydromethanopterin (H₄MPT), a specialized carrier of one-carbon (C1) units. This technical guide provides an in-depth exploration of the function of H₄MPT in the hydrogenotrophic pathway of methanogenesis. It details the enzymatic cascade that facilitates the stepwise reduction of carbon dioxide to the methyl level, supported by quantitative kinetic and thermodynamic data. Furthermore, this guide outlines detailed experimental protocols for the key enzymes in the H₄MPT-dependent pathway and discusses the regulatory mechanisms that govern its activity. Finally, the potential of these enzymes as targets for drug development to modulate methane production is explored.

Introduction to Tetrahydrothis compound and its Role in C1 Metabolism

Tetrahydrothis compound (H₄MPT) is a pterin-based coenzyme that is structurally and functionally analogous to tetrahydrofolate (H₄F), the primary C1 carrier in bacteria and eukaryotes. However, H₄MPT is chemically distinct, featuring a methylene (B1212753) group in place of a carbonyl group in the p-aminobenzoyl moiety and additional methyl groups on the pterin (B48896) ring. These modifications endow H₄MPT with unique redox properties, making it particularly well-suited for the low-potential redox reactions characteristic of methanogenesis.[1]

In the hydrogenotrophic pathway of methanogenesis, H₄MPT serves as the scaffold upon which a C1 unit, derived from CO₂, is sequentially reduced through the formyl, methenyl, methylene, and finally to the methyl oxidation state. This series of reactions is catalyzed by a specific set of enzymes that are highly conserved among methanogenic archaea.

The Tetrahydrothis compound-Dependent Pathway of Methanogenesis

The conversion of CO₂ to the methyl group of methyl-H₄MPT is a multi-step enzymatic process. The overall pathway is depicted in the diagram below, followed by a detailed description of each step.

Figure 1: The H₄MPT-dependent pathway of CO₂ reduction to methyl-CoM.

Formylmethanofuran (B1241027) Dehydrogenase (Fmd)

The pathway initiates with the reduction of CO₂ to a formyl group, which is then transferred to methanofuran (MFR) by formylmethanofuran dehydrogenase (Fmd). This is an endergonic reaction driven by the oxidation of reduced ferredoxin (Fd_red).

Formylmethanofuran:Tetrahydrothis compound Formyltransferase (Ftr)

The formyl group is subsequently transferred from formyl-MFR to the N⁵ position of H₄MPT in a reversible reaction catalyzed by formylmethanofuran:tetrahydrothis compound formyltransferase (Ftr).[2][3] This reaction is essentially isoenergetic.

Methenyl-H₄MPT Cyclohydrolase (Mch)

The N⁵-formyl-H₄MPT is then dehydrated in a reversible cyclization reaction to form N⁵,N¹⁰-methenyl-H₄MPT⁺, catalyzed by methenyl-H₄MPT cyclohydrolase (Mch).[4][5] The equilibrium of this reaction favors the formation of the methenyl derivative.[5]

Methylene-H₄MPT Dehydrogenase (Mtd/Hmd)

The methenyl group is reduced to a methylene group in a reaction catalyzed by methylene-H₄MPT dehydrogenase. Two types of this enzyme exist: an F₄₂₀-dependent enzyme (Mtd) and an F₄₂₀-independent, H₂-dependent enzyme (Hmd).[6][7] The choice of enzyme is often dependent on the partial pressure of hydrogen.

Methylene-H₄MPT Reductase (Mer)

The final reduction step on the H₄MPT carrier is the conversion of N⁵,N¹⁰-methylene-H₄MPT to N⁵-methyl-H₄MPT, catalyzed by the F₄₂₀-dependent methylene-H₄MPT reductase (Mer).[8] This reaction is thermodynamically favorable in the direction of methyl group formation.[9]

Methyl-H₄MPT:Coenzyme M Methyltransferase (Mtr)

Finally, the methyl group is transferred from N⁵-methyl-H₄MPT to coenzyme M (CoM), forming methyl-CoM. This reaction is catalyzed by the membrane-bound methyl-H₄MPT:coenzyme M methyltransferase (Mtr) complex and is coupled to the translocation of Na⁺ ions across the cell membrane, thus conserving energy.

Quantitative Data: Enzyme Kinetics and Reaction Thermodynamics

The efficiency of the H₄MPT pathway is underpinned by the kinetic properties of its constituent enzymes and the thermodynamic favorability of the reactions.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the key enzymes in the H₄MPT pathway.

| Enzyme | Organism | Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Reference(s) |

| Ftr | Methanopyrus kandleri | Formyl-MFR | 50 | 2700 | - | [10] |

| H₄MPT | 100 | [10] | ||||

| Mch | Methanobacterium thermoautotrophicum | Methenyl-H₄MPT | - | - | - | [5][11] |

| Mtd | Methanosarcina barkeri | Methylene-H₄MPT | - | 3000 | - | [12] |

| Methanothermobacter marburgensis | Methylene-H₄MPT | 70 | - | - | [13] | |

| Mer | Methanothermobacter marburgensis | Methylene-H₄MPT | 300 | - | 3600 | [8] |

Note: A hyphen (-) indicates that the data was not available in the searched sources.

Thermodynamics of C1 Transfer Reactions

The stepwise reduction of CO₂ along the H₄MPT pathway is characterized by a series of exergonic and endergonic reactions.

| Reaction | Enzyme | ΔG°' (kJ/mol) | Reference(s) |

| Formyl-MFR + H₄MPT ⇌ MFR + N⁵-Formyl-H₄MPT | Ftr | ~0 | [14] |

| N⁵-Formyl-H₄MPT + H⁺ ⇌ N⁵,N¹⁰-Methenyl-H₄MPT⁺ + H₂O | Mch | +5 | [15] |

| N⁵,N¹⁰-Methenyl-H₄MPT⁺ + F₄₂₀H₂ ⇌ N⁵,N¹⁰-Methylene-H₄MPT + F₄₂₀ + H⁺ | Mtd | -5 | [15] |

| N⁵,N¹⁰-Methylene-H₄MPT + F₄₂₀H₂ ⇌ N⁵-Methyl-H₄MPT + F₄₂₀ | Mer | -5 | [15] |

Experimental Protocols

Detailed methodologies for assaying the activity of the key enzymes in the H₄MPT pathway are provided below. These protocols are synthesized from published literature and provide a starting point for laboratory investigation.

Assay for Formylmethanofuran:Tetrahydrothis compound Formyltransferase (Ftr)

This spectrophotometric assay monitors the formation of N⁵-formyl-H₄MPT.

Figure 2: Workflow for the Ftr enzyme assay.

Methodology:

-

Buffer Preparation: Prepare an anaerobic buffer, for example, 50 mM Tris-HCl at a pH of 7.5, and make it anaerobic by purging with N₂ or H₂.

-

Reaction Mixture: In an anaerobic cuvette, combine the buffer, H₄MPT (e.g., to a final concentration of 100 µM), and the enzyme sample.

-

Initiation: Start the reaction by adding formyl-MFR (e.g., to a final concentration of 50 µM).

-

Measurement: Monitor the decrease in absorbance at 302 nm, which corresponds to the consumption of formyl-MFR.

Assay for Methenyl-H₄MPT Cyclohydrolase (Mch)

The activity of Mch can be measured by monitoring the hydrolysis of N⁵,N¹⁰-methenyl-H₄MPT⁺.[4][11]

Methodology:

-

Buffer Preparation: Prepare an anaerobic buffer, such as 50 mM potassium phosphate (B84403) at pH 6.5.[16]

-

Reaction Mixture: In an anaerobic cuvette, add the buffer and N⁵,N¹⁰-methenyl-H₄MPT⁺ (e.g., to a final concentration of 25 µM).[16]

-

Initiation: Start the reaction by adding the enzyme sample.

-

Measurement: Monitor the decrease in absorbance at 335 nm, which corresponds to the hydrolysis of N⁵,N¹⁰-methenyl-H₄MPT⁺.[16] The molar extinction coefficient for methenyl-H₄MPT at 335 nm is 21,600 M⁻¹cm⁻¹.[16]

Assay for F₄₂₀-Dependent Methylene-H₄MPT Dehydrogenase (Mtd)

This assay follows the reduction of F₄₂₀, which is coupled to the oxidation of methylene-H₄MPT.[12][17]

Methodology:

-

Buffer Preparation: Prepare an anaerobic buffer, for example, 100 mM MES buffer at pH 6.0.

-

Reaction Mixture: In an anaerobic cuvette, combine the buffer, N⁵,N¹⁰-methylene-H₄MPT (e.g., to a final concentration of 70 µM), and oxidized F₄₂₀.

-

Initiation: Start the reaction by adding the enzyme sample.

-

Measurement: Monitor the increase in absorbance at 420 nm, corresponding to the reduction of F₄₂₀.

Assay for Methylene-H₄MPT Reductase (Mer)

The activity of Mer is determined by monitoring the F₄₂₀-dependent oxidation of N⁵-methyl-H₄MPT.

Methodology:

-

Buffer Preparation: Prepare an anaerobic buffer, such as 50 mM Tris-HCl at pH 7.0.

-

Reaction Mixture: In an anaerobic cuvette, add the buffer, N⁵-methyl-H₄MPT, and oxidized F₄₂₀.

-

Initiation: Start the reaction by adding the enzyme sample.

-

Measurement: Monitor the increase in absorbance at 420 nm, which indicates the reduction of F₄₂₀.

Regulation of the H₄MPT Pathway

The flux through the H₄MPT pathway is tightly regulated to meet the metabolic demands of the cell. This regulation occurs primarily at the transcriptional level, responding to the availability of substrates, particularly hydrogen.

Figure 3: Simplified model of H₂-dependent transcriptional regulation.

Transcriptomic studies have revealed that the expression of genes encoding enzymes of the H₄MPT pathway is responsive to the partial pressure of hydrogen.[18] For instance, under hydrogen-limiting conditions, the expression of the F₄₂₀-dependent methylene-H₄MPT dehydrogenase (Mtd) is often upregulated, while the H₂-dependent isozyme (Hmd) is downregulated. This allows the cell to adapt its metabolism to the available electron donors. Specific transcription factors, such as MsvR in Methanothermobacter thermautotrophicus, have been identified to play a role in regulating gene expression in response to oxidative stress, which can be linked to changes in hydrogen availability.[19]

The H₄MPT Pathway as a Target for Drug Development

The enzymes of the H₄MPT pathway represent potential targets for the development of inhibitors of methanogenesis. Such inhibitors could have applications in reducing methane emissions from livestock and other sources, which is a significant contributor to greenhouse gases.

Several studies have explored the inhibition of methanogenesis by targeting enzymes in this pathway. For example, analogs of H₄MPT or its C1-derivatives could act as competitive inhibitors of the enzymes. Additionally, the biosynthesis of H₄MPT itself is a viable target. Inhibitors of 4-(β-D-ribofuranosyl)aminobenzene-5'-phosphate (RFA-P) synthase, an enzyme involved in the early steps of H₄MPT biosynthesis, have been shown to effectively halt the growth of methanogens.[4]

The development of specific and potent inhibitors for the enzymes of the H₄MPT pathway is a promising avenue for controlling methanogenesis. A thorough understanding of the structure and catalytic mechanism of these enzymes is crucial for the rational design of such inhibitors.

Conclusion

Tetrahydrothis compound plays an indispensable role in methanogenesis, acting as the central C1 carrier in the reduction of CO₂ to methane. The enzymatic pathway that utilizes H₄MPT is a highly coordinated and regulated process, optimized for the unique metabolic capabilities of methanogenic archaea. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the intricacies of this pathway. Moreover, the essential nature of the H₄MPT-dependent enzymes makes them attractive targets for the development of novel inhibitors to control methane production, with significant implications for environmental and agricultural applications. Further research into the structure, function, and regulation of these enzymes will undoubtedly pave the way for new discoveries and technologies in the field of microbial metabolism and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Formylmethanofuran—tetrahydrothis compound N-formyltransferase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Methenyl-tetrahydrothis compound cyclohydrolase in cell extracts of Methanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and properties of the 5,10-methenyltetrahydrothis compound cyclohydrolase from Methanobacterium thermoautotrophicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Coenzyme F420-Reducing Hydrogenases and Hydrogen- and F420-Dependent Methylenetetrahydrothis compound Dehydrogenases in Reduction of F420 and Production of Hydrogen during Methanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of methylenetetrahydrothis compound reductase (Mer) in complex with coenzyme F420: Architecture of the F420/FMN binding site of enzymes within the nonprolyl cis-peptide containing bacterial luciferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydrofolate and tetrahydrothis compound compared: functionally distinct carriers in C1 metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and properties of the 5,10-methenyltetrahydrothis compound cyclohydrolase from Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification and properties of 5,10-methylenetetrahydrothis compound dehydrogenase and 5,10-methylenetetrahydrothis compound reductase, two coenzyme F420-dependent enzymes, from Methanosarcina barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. researchgate.net [researchgate.net]

- 15. complexityexplorer.s3.amazonaws.com [complexityexplorer.s3.amazonaws.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Purification and characterization of coenzyme F420-dependent 5,10-methylenetetrahydrothis compound dehydrogenase from Methanobacterium thermoautotrophicum strain delta H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fundamentals of methanogenic pathways that are key to the biomethanation of complex biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Formylmethanofuran:tetrahydrothis compound formyltransferase (Ftr) from the hyperthermophilic Methanopyrus kandleri. Cloning, sequencing and functional expression of the ftr gene and one-step purification of the enzyme overproduced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Methanopterin Derivatives: A Technical Guide to Their Biological Significance and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanopterin and its derivatives are a unique class of coenzymes essential for one-carbon (C1) metabolism in methanogenic archaea and certain methylotrophic bacteria.[1] These molecules play a central role in the biosynthesis of methane (B114726), a potent greenhouse gas, and are increasingly recognized as potential targets for antimicrobial drug development and for biotechnological applications in C1 compound utilization. This technical guide provides an in-depth overview of the core aspects of this compound derivatives, including their structure, biosynthesis, and biological functions, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structures and Derivatives

The core structure of this compound is a pterin (B48896) ring, similar to that found in folic acid, but with distinct substitutions that confer unique chemical properties. The fully reduced form, 5,6,7,8-tetrahydrothis compound (H4MPT), is the active carrier of C1 units at various oxidation levels. Key derivatives involved in C1 transformations include:

-

Formyl-H4MPT: Carries a formyl group (-CHO).

-

Methenyl-H4MPT: Carries a methenyl group (=CH-).

-

Methylene-H4MPT: Carries a methylene (B1212753) group (-CH2-).

-

Methyl-H4MPT: Carries a methyl group (-CH3).

A closely related coenzyme, sarcinapterin, found in Methanosarcina barkeri, is an L-glutamyl derivative of this compound.[2]

Biological Significance

The primary biological role of this compound derivatives is to act as carriers of C1 units in metabolic pathways.[1] This is most prominently observed in the process of methanogenesis from CO2 in archaea.[3] The H4MPT-dependent pathway allows for the sequential reduction of a C1 unit from the formyl to the methyl level, which is then transferred to coenzyme M for the final reduction to methane.[4]

Beyond methanogenesis, H4MPT-dependent pathways are also involved in the oxidation of C1 compounds in some methylotrophic bacteria.[1] The distinct biochemistry of these pathways compared to the tetrahydrofolate-dependent C1 metabolism in most other organisms makes the enzymes involved in this compound metabolism attractive targets for the development of specific inhibitors.[5]

Quantitative Data

A critical aspect of understanding the biological role of this compound derivatives is the quantitative analysis of the enzymes involved in their metabolism. The following tables summarize key kinetic parameters for several enzymes in the H4MPT pathway and inhibition constants for a key enzyme in its biosynthesis.

Table 1: Kinetic Parameters of Key Enzymes in the Tetrahydrothis compound C1-Transfer Pathway

| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference(s) |

| Formylmethanofuran (B1241027):tetrahydrothis compound formyltransferase | Methanopyrus kandleri | Formylmethanofuran | 50 | 2700 | - | [5] |

| Tetrahydrothis compound | 100 | 2700 | - | [5] | ||

| Methenyltetrahydrothis compound cyclohydrolase | Methanobrevibacter ruminantium | Methenyl-H4MPT | 30 | 1500 | - | [6] |

| F420-dependent methylenetetrahydrothis compound reductase | Methanobacterium thermoautotrophicum | Methylene-H4MPT | - | - | - | [7] |

Note: 1 U = 1 µmol of product formed per minute. '-' indicates data not available in the cited sources.

Table 2: Inhibition Constants (Ki) for Inhibitors of 4-(β-D-ribofuranosyl)aminobenzene-5'-phosphate (RFA-P) Synthase

| Inhibitor (p-Aminobenzoic Acid Derivative) | Ki (µM) | Reference(s) |

| 4-(Methylamino)benzoic acid | 145 | [5] |

| 4-(Ethylamino)benzoic acid | 75 | [5] |

| 4-(n-Propylamino)benzoic acid | 18 | [5] |

| 4-(Isopropylamino)benzoic acid | 15 | [5] |

| 4-(n-Butylamino)benzoic acid | 25 | [5] |

| 4-(Isobutylamino)benzoic acid | 19 | [5] |

| 4-(Cyclopropylamino)benzoic acid | 40 | [5] |

Experimental Protocols

Assay for Formylmethanofuran:Tetrahydrothis compound Formyltransferase

This protocol is adapted from the method described for the enzyme from Methanopyrus kandleri.[5]

Principle: The activity of formylmethanofuran:tetrahydrothis compound formyltransferase is determined by spectrophotometrically monitoring the formation of 5-formyl-H4MPT from formylmethanofuran and H4MPT. The reaction is reversible.

Reagents:

-

1 M Potassium phosphate (B84403) buffer, pH 7.0

-

10 mM Formylmethanofuran

-

10 mM Tetrahydrothis compound (H4MPT)

-

Purified formylmethanofuran:tetrahydrothis compound formyltransferase

-

Anaerobic cuvettes

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer, pH 7.0, and 0.5 mM H4MPT in an anaerobic cuvette sealed with a rubber stopper.

-

Equilibrate the mixture to the desired assay temperature (e.g., 65°C).

-

Initiate the reaction by injecting a small volume of a concentrated solution of formylmethanofuran to a final concentration of 0.2 mM.

-

Immediately add the enzyme solution to start the reaction.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of 5-formyl-H4MPT.

-

Calculate the initial rate of reaction from the linear portion of the absorbance change over time.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 5-formyl-H4MPT per minute under the specified conditions.

Purification of F420-Dependent Methylenetetrahydrothis compound Reductase

This protocol is a general guideline based on methods developed for the enzyme from Methanobacterium thermoautotrophicum.[7]

Principle: The enzyme is purified from cell-free extracts using a combination of chromatographic techniques.

Materials:

-

Cell paste of Methanobacterium thermoautotrophicum

-

Buffer A: 50 mM potassium phosphate, pH 7.0, containing 10 mM 2-mercaptoethanol

-

Buffer B: Buffer A containing 1 M KCl

-

DEAE-Sepharose column

-

Phenyl-Sepharose column

-

Gel filtration column (e.g., Superdex 200)

-

FPLC system

Procedure:

-

Cell Lysis: Resuspend the cell paste in Buffer A and lyse the cells by sonication or French press.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris.

-

Anion Exchange Chromatography: Apply the supernatant to a DEAE-Sepharose column equilibrated with Buffer A. Elute the bound proteins with a linear gradient of 0 to 1 M KCl in Buffer A. Collect fractions and assay for reductase activity.

-

Hydrophobic Interaction Chromatography: Pool the active fractions and add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M. Apply the sample to a Phenyl-Sepharose column equilibrated with Buffer A containing 1 M ammonium sulfate. Elute with a decreasing gradient of ammonium sulfate.

-

Gel Filtration Chromatography: Concentrate the active fractions and apply to a gel filtration column equilibrated with Buffer A. Elute with Buffer A and collect fractions containing the purified reductase.

-

Purity Assessment: Assess the purity of the final enzyme preparation by SDS-PAGE.

Signaling Pathways and Workflows

The metabolic pathways involving this compound derivatives are complex and tightly regulated. The following diagrams, generated using the DOT language, illustrate the key biosynthetic and C1-transfer pathways.

References

- 1. Tetrahydrofolate and tetrahydrothis compound compared: functionally distinct carriers in C1 metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tetrahydrothis compound methyltransferase, a component of the methane synthesizing complex of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salt dependence, kinetic properties and catalytic mechanism of N-formylmethanofuran:tetrahydrothis compound formyltransferase from the extreme thermophile Methanopyrus kandleri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purification and properties of 5,10-methylenetetrahydrothis compound reductase, a coenzyme F420-dependent enzyme, from Methanobacterium thermoautotrophicum strain delta H - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ancient Blueprint of a Key Methanogenic Cofactor: An In-depth Guide to the Evolutionary Origin of Methanopterin

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the evolutionary origins of methanopterin (H₄MPT), a vital cofactor in methane (B114726) biosynthesis. This whitepaper provides researchers, scientists, and drug development professionals with a detailed exploration of the this compound biosynthetic pathway, its evolutionary divergence from the analogous folate pathway, and the intricate enzymatic machinery involved. The guide presents a wealth of quantitative data, detailed experimental protocols, and novel visualizations to facilitate a deeper understanding of this ancient metabolic pathway.

The evidence strongly suggests that the biosynthetic pathways for tetrahydrothis compound (H₄MPT) and tetrahydrofolate (H₄F) are largely distinct, pointing towards separate, ancient origins rather than a divergent evolution from a common ancestor.[1] H₄MPT is the primary carrier of one-carbon units in methanogenic archaea and some methylotrophic bacteria, playing a crucial role in their central metabolism.[2] In contrast, H₄F fulfills this role in most other organisms.

This guide meticulously outlines the known enzymatic steps in the H₄MPT biosynthesis pathway, from the initial condensation of para-aminobenzoic acid (pABA) and phosphoribosyl pyrophosphate (PRPP) to the final reduction to the active H₄MPT form.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex, multi-step process involving a series of specialized enzymes. The pathway commences with the formation of 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (β-RFA-P) and culminates in the production of tetrahydrothis compound.

Evolutionary Divergence from the Folate Pathway

A key focus of this guide is the evolutionary distinction between the this compound and folate biosynthetic pathways. While both cofactors are involved in one-carbon metabolism, their synthesis relies on distinct sets of enzymes, suggesting they arose independently to fulfill similar biochemical roles in different domains of life.

References

An In-depth Technical Guide to the Core Enzymes of the Methanopterin Cycle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes involved in the methanopterin (MPT) cycle, a central metabolic pathway in methanogenic archaea responsible for the reduction of C1 compounds to methane. Understanding the structure, function, and kinetics of these enzymes is crucial for research into methanogenesis, the development of novel antimicrobial agents targeting methanogens, and for harnessing these biological processes for biotechnological applications.

Introduction to the this compound Cycle

The this compound cycle is a series of enzymatic reactions that carry and reduce one-carbon units at different oxidation states, ultimately leading to the formation of methane. This pathway is analogous to the tetrahydrofolate-dependent C1 metabolism found in bacteria and eukaryotes but utilizes a unique set of coenzymes and enzymes. The central C1 carrier in this cycle is tetrahydrothis compound (H₄MPT).

Key Enzymes of the this compound Cycle

The core of the this compound cycle consists of a series of enzymes that catalyze the sequential reduction of a formyl group to a methyl group. The primary enzymes discussed in this guide are:

-

Formylmethanofuran (B1241027):tetrahydrothis compound formyltransferase (Ftr)

-

Methenyltetrahydrothis compound cyclohydrolase (Mch)

-

Methylenetetrahydrothis compound reductase (Mer)

Additionally, the biosynthesis of the essential coenzyme this compound is critical for the functioning of this cycle. A key enzyme in this biosynthetic pathway is:

-

4-(β-D-ribofuranosyl)aminobenzene-5'-phosphate (RFA-P) synthase

Quantitative Data on Key Enzymes

A summary of the available quantitative data for the key enzymes of the this compound cycle is presented below. This information is essential for comparative analysis and for the development of kinetic models of methanogenesis.

| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) |

| Formylmethanofuran:tetrahydrothis compound formyltransferase (Ftr) | Methanobacterium thermoautotrophicum | Formylmethanofuran | - | - | - | - | - |

| Tetrahydrothis compound | - | - | - | - | - | ||

| Methenyltetrahydrothis compound cyclohydrolase (Mch) | Methanobrevibacter ruminantium | 5,10-Methenyl-H₄MPT | 30 | 1500 | - | - | - |

| Methanothermobacter thermautotrophicus | 5,10-Methenyl-H₄MPT | - | - | - | - | - | |

| Methylenetetrahydrothis compound reductase (Mer) | Methanobacterium thermoautotrophicum | 5,10-Methylene-H₄MPT | - | - | - | - | 40 |

| Coenzyme F₄₂₀ | - | - | - | - | - | ||

| RFA-P synthase | Methanothermobacter thermautotrophicus | p-Aminobenzoic acid (pABA) | - | - | - | 7.0 | 70 |

| Phosphoribosyl pyrophosphate (PRPP) | - | - | - | - | - | ||

| Archaeoglobus fulgidus | pABA | - | - | - | 5.3 | 70 | |

| PRPP | - | - | - | - | - |

Data not available is denoted by "-". Further research is required to fill these knowledge gaps.

Experimental Protocols

Detailed methodologies are critical for the accurate study and characterization of these enzymes. Below are outlines of common experimental protocols.

Assay for Formylmethanofuran:tetrahydrothis compound formyltransferase (Ftr) Activity

This assay measures the transfer of a formyl group from formylmethanofuran to H₄MPT.

Principle: The formation of 5-formyl-H₄MPT can be monitored spectrophotometrically.

Materials:

-

Purified Ftr enzyme

-

Formylmethanofuran

-

Tetrahydrothis compound (H₄MPT)

-

Anaerobic buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Spectrophotometer capable of measuring absorbance at specific wavelengths.

Procedure:

-

Prepare all solutions under strictly anaerobic conditions.

-

In an anaerobic cuvette, mix the buffer, H₄MPT, and the Ftr enzyme solution.

-

Initiate the reaction by adding formylmethanofuran.

-

Monitor the change in absorbance at a wavelength where the product, 5-formyl-H₄MPT, has a distinct absorbance maximum compared to the substrates.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Perform control experiments by omitting the enzyme or one of the substrates.

Assay for Methenyltetrahydrothis compound cyclohydrolase (Mch) Activity

This assay measures the reversible hydrolysis of 5,10-methenyl-H₄MPT⁺ to 5-formyl-H₄MPT.

Principle: The reaction can be followed by monitoring the change in absorbance at 335 nm, the absorbance maximum of the methenyl-H₄MPT⁺ cation.

Materials:

-

Purified Mch enzyme

-

5,10-Methenyl-H₄MPT⁺

-

Buffer at the desired pH

-

Spectrophotometer

Procedure:

-

Equilibrate the buffer and substrate solution to the desired temperature.

-

Add the Mch enzyme to the reaction mixture containing 5,10-methenyl-H₄MPT⁺ in the appropriate buffer.

-

Immediately monitor the decrease in absorbance at 335 nm as the methenyl-H₄MPT⁺ is hydrolyzed.

-

Calculate the initial velocity from the rate of absorbance change.

-

To study the reverse reaction, start with 5-formyl-H₄MPT and monitor the increase in absorbance at 335 nm upon addition of acid to convert the formed 5,10-methenyl-H₄MPT to its cationic form.

Assay for Methylenetetrahydrothis compound reductase (Mer) Activity

This assay measures the reduction of 5,10-methylene-H₄MPT to 5-methyl-H₄MPT using the reduced coenzyme F₄₂₀ as the electron donor.

Principle: The oxidation of the fluorescent coenzyme F₄₂₀H₂ to F₄₂₀ can be monitored by the decrease in fluorescence at 470 nm (excitation at 420 nm).

Materials:

-

Purified Mer enzyme

-

5,10-Methylene-H₄MPT

-

Reduced coenzyme F₄₂₀ (F₄₂₀H₂)

-

Anaerobic buffer

-

Fluorometer

Procedure:

-

Perform all steps under strictly anaerobic conditions.

-

In an anaerobic cuvette, combine the buffer, 5,10-methylene-H₄MPT, and the Mer enzyme.

-

Initiate the reaction by adding F₄₂₀H₂.

-

Monitor the decrease in fluorescence at 470 nm.

-

Calculate the initial reaction rate from the fluorescence change over time.

-

Control reactions should be performed in the absence of the enzyme or substrate.

Assay for RFA-P Synthase Activity

This assay measures the formation of 4-(β-D-ribofuranosyl)aminobenzene-5'-phosphate (RFA-P) from p-aminobenzoic acid (pABA) and phosphoribosyl pyrophosphate (PRPP).

Principle: The product, RFA-P, can be converted to a colored azo dye, which can be quantified spectrophotometrically.[1]

Materials:

-

Purified RFA-P synthase enzyme

-

p-Aminobenzoic acid (pABA)

-

Phosphoribosyl pyrophosphate (PRPP)

-

Magnesium chloride (MgCl₂)

-

Buffer at the optimal pH (e.g., MES for M. thermautotrophicus or sodium acetate (B1210297) for A. fulgidus)[1][2]

-

Reagents for azo dye formation (e.g., N-(1-naphthyl)ethylenediamine, sodium nitrite, ammonium (B1175870) sulfamate)

-

Spectrophotometer

Procedure:

-

Set up the enzymatic reaction mixture containing buffer, pABA, PRPP, MgCl₂, and the RFA-P synthase enzyme.

-

Incubate the reaction at the optimal temperature for a defined period (e.g., 1-3 hours).[1]

-

Stop the reaction (e.g., by heating or adding acid).

-

Develop the color by sequentially adding the azo dye reagents.

-

Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 540 nm).

-

Quantify the amount of RFA-P formed using a standard curve prepared with a known amount of RFA-P or a related aromatic amine.

Visualizations of Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.

The Core this compound Cycle

Caption: The central enzymatic steps of the this compound cycle.

This compound Biosynthesis Pathway

Caption: Key steps in the biosynthesis of tetrahydrothis compound.[3]

Experimental Workflow for Enzyme Characterization

Caption: A generalized workflow for the characterization of enzymes.

Conclusion

The enzymes of the this compound cycle represent a fascinating area of biochemistry with significant implications for microbiology, bioenergy, and medicine. A thorough understanding of their function, kinetics, and regulation is paramount for developing strategies to either inhibit methanogenesis, for example, in ruminants to reduce greenhouse gas emissions, or to harness the metabolic capabilities of methanogens for biotechnological purposes. This guide provides a foundational understanding of these key enzymes, highlighting the available data and the experimental approaches necessary for their continued investigation. Further research is needed to elucidate the complete kinetic profiles of these enzymes and to explore their potential as drug targets.

References

Structural Symbiosis and Divergence: A Comparative Analysis of Methanopterin and Folate